Acide 5,7-eicosadiynoïque

Vue d'ensemble

Description

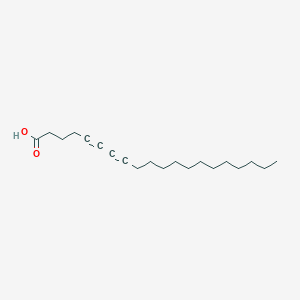

5,7-Eicosadiynoic acid: is a polyunsaturated fatty acid characterized by having two triple bonds located at the 5th and 7th positions of its carbon chain. This compound is part of the eicosanoid family, which are signaling molecules made by the oxidation of arachidonic acid or other polyunsaturated fatty acids. Eicosanoids play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cell signaling .

Applications De Recherche Scientifique

5,7-Eicosadiynoic acid has diverse applications in scientific research, including:

Chemistry

Organic Synthesis: Used as a building block for synthesizing more complex molecules.

Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms.

Biology

Membrane Biophysics: Investigated for its role in altering membrane properties due to its unique structure.

Signal Transduction: Studied for its involvement in cell signaling pathways.

Medicine

Anti-inflammatory Agents: Explored for its potential to modulate inflammatory responses.

Drug Development: Used in the development of novel therapeutic agents targeting specific pathways.

Industry

Material Science: Utilized in the synthesis of novel materials with unique properties.

Cosmetics: Incorporated into formulations for its potential skin benefits.

Mécanisme D'action

Target of Action

5,7-Eicosadiynoic acid, also known as Icosa-5,7-diynoic Acid, is a unique polyunsaturated fatty acid . It has been shown to be an antagonist of the leukotriene B4 receptor . This receptor plays a crucial role in mediating inflammatory responses, particularly in conditions such as asthma and allergic reactions.

Mode of Action

The compound interacts with its targets by being incorporated into macrophage lipids, which subsequently modulates the production of pro-inflammatory modulators . It decreases the production of nitric oxide (NO) and increases that of prostaglandin E2 (PGE2) and tumor necrotic factor-α . The modulation of NO and PGE2 is due, in part, to the modified expression of inducible nitric oxide synthase and type II cyclooxygenase .

Biochemical Pathways

5,7-Eicosadiynoic acid is a naturally occurring n-6 polyunsaturated fatty acid (PUFA) found mainly in animal tissues . It is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) . The metabolism of this compound has been extensively studied, and it has been found to modulate the metabolism of PUFA and alter the responsiveness of macrophages to inflammatory stimulation .

Pharmacokinetics

The percentages of both fatty acids increase in cellular phospholipids in a dose-dependent manner .

Result of Action

The incorporation of 5,7-Eicosadiynoic acid into macrophage lipids increases the proportions of LA, DGLA, and AA, and reduces the proportion of total monounsaturated fatty acids . The compound’s action results in a differential effect on pro-inflammatory mediators, which might attribute to the negative feedback mechanism associated with prolonged inflammation .

Analyse Biochimique

Biochemical Properties

5,7-Eicosadiynoic acid is a naturally occurring n-6 polyunsaturated fatty acid (PUFA) found mainly in animal tissues . It is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) . The metabolism of 5,7-Eicosadiynoic acid has been extensively studied . There are few reports regarding how 5,7-Eicosadiynoic acid might affect biochemical reactions.

Cellular Effects

5,7-Eicosadiynoic acid can modulate the metabolism of PUFA and alter the responsiveness of macrophages to inflammatory stimulation . When lipopolysaccharide (LPS) were applied to the macrophages, 5,7-Eicosadiynoic acid decreased the production of nitric oxide (NO), and increased that of prostaglandin E2 (PGE2) and tumor necrotic factor-α .

Molecular Mechanism

The modulation of NO and PGE2 by 5,7-Eicosadiynoic acid was due, in part, to the modified expression of inducible nitric oxide synthase and type II cyclooxygenase . The differential effects of 5,7-Eicosadiynoic acid on pro-inflammatory mediators might attribute to the negative feedback mechanism associated with prolonged inflammation .

Metabolic Pathways

5,7-Eicosadiynoic acid is part of the n-6 polyunsaturated fatty acid (PUFA) metabolic pathway . It is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Eicosadiynoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a long-chain alkyne.

Formation of Triple Bonds:

Carboxylation: The final step involves the carboxylation of the terminal alkyne to form the carboxylic acid group.

Industrial Production Methods

Industrial production of 5,7-Eicosadiynoic acid may involve more scalable and efficient methods, such as:

Catalytic Processes: Utilizing catalysts to facilitate the formation of triple bonds.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Eicosadiynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the triple bonds to double or single bonds.

Substitution: The triple bonds can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorine.

Major Products

The major products formed from these reactions include:

Epoxides: From oxidation reactions.

Alkenes and Alkanes: From reduction reactions.

Halogenated Compounds: From substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Arachidonic Acid: A polyunsaturated fatty acid with four double bonds.

Eicosapentaenoic Acid: An omega-3 fatty acid with five double bonds.

Dihomo-gamma-linolenic Acid: An omega-6 fatty acid with three double bonds.

Uniqueness

5,7-Eicosadiynoic acid is unique due to its two triple bonds, which confer distinct chemical reactivity and biological activity compared to other eicosanoids. This structural feature allows it to participate in unique reactions and modulate specific pathways that other similar compounds cannot.

Activité Biologique

5,7-Eicosadiynoic acid (C20H32O2), a polyunsaturated fatty acid, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C20H32O2

- Molecular Weight : 304.47 g/mol

- CAS Number : 69288-29-5

- Structure : Contains two triple bonds located at the 5th and 7th carbon positions of the fatty acid chain.

5,7-Eicosadiynoic acid exhibits its biological activity through several mechanisms:

- Inhibition of Phospholipase A2 (PLA2) :

- Anti-Inflammatory Effects :

- Cell Viability and Cytotoxicity :

Table 1: Summary of Biological Activities

Case Study 1: Anti-Inflammatory Activity

In a study investigating the anti-inflammatory properties of various fatty acids, including 5,7-eicosadiynoic acid, researchers found that it effectively reduced the levels of inflammatory cytokines in macrophage cultures exposed to LPS. This suggests its potential utility in treating inflammatory diseases .

Propriétés

IUPAC Name |

icosa-5,7-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-12,17-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFELYOMSJFEHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374461 | |

| Record name | 5,7-Eicosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69288-29-5 | |

| Record name | 5,7-Eicosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69288-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.